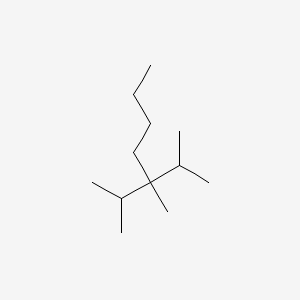
3-Nitro-N-(2-propoxyphenyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N-(2-propoxyphenyl)pyridin-2-amine is a chemical compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to the pyridine ring and a propoxyphenyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-aminopyridine to form 3-nitro-2-aminopyridine, which is then reacted with 2-propoxyphenylamine under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(2-propoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: The major product formed is 3-amino-N-(2-propoxyphenyl)pyridin-2-amine.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
3-Nitro-N-(2-propoxyphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(2-propoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-N-(2-phenylethyl)pyridin-2-amine: Similar structure but with a phenylethyl group instead of a propoxyphenyl group.
5-Nitro-N-(1-phenylethyl)pyridin-2-amine: Similar structure with a nitro group at the 5-position and a phenylethyl group.
Uniqueness
3-Nitro-N-(2-propoxyphenyl)pyridin-2-amine is unique due to the presence of the propoxyphenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61963-81-3 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
3-nitro-N-(2-propoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C14H15N3O3/c1-2-10-20-13-8-4-3-6-11(13)16-14-12(17(18)19)7-5-9-15-14/h3-9H,2,10H2,1H3,(H,15,16) |
InChI Key |
HFPZMQYWPJPDFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1NC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid](/img/structure/B14560092.png)

![N-Phenyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide](/img/structure/B14560104.png)

![Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro-](/img/structure/B14560118.png)

-lambda~5~-phosphane](/img/structure/B14560135.png)



